molecular formula C19H23N3O5S B2521217 Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034473-72-6

Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2521217
CAS No.: 2034473-72-6
M. Wt: 405.47
InChI Key: NMUZIVTUDRDARK-UHFFFAOYSA-N
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Description

Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base like triethylamine (TEA).

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)carbonyl)benzoate
  • Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)carbamoyl)benzoate

Uniqueness

Compared to similar compounds, Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-13-12-18(21-14(2)20-13)27-16-8-10-22(11-9-16)28(24,25)17-6-4-15(5-7-17)19(23)26-3/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUZIVTUDRDARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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